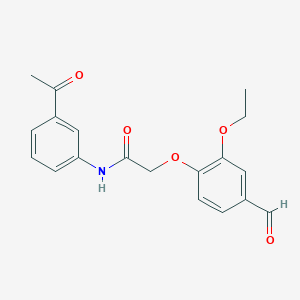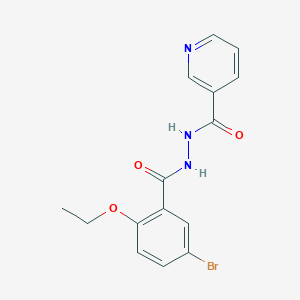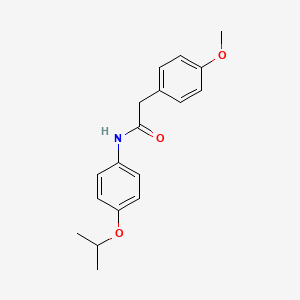![molecular formula C17H13N3O4 B4405415 5-[3-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4405415.png)
5-[3-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-[3-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a type of oxadiazole, which is a class of heterocyclic compounds that have been widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. In
Mécanisme D'action
The mechanism of action of 5-[3-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with biological molecules such as proteins and nucleic acids. The compound has been shown to bind to DNA and RNA, which suggests that it could potentially be used as a DNA or RNA probe. Additionally, the compound has been shown to inhibit the activity of certain enzymes, which could make it a useful tool for studying enzyme kinetics and mechanisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, preliminary studies have shown that the compound has low toxicity and does not exhibit significant cytotoxicity or genotoxicity in vitro. This suggests that it could be a relatively safe and effective tool for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[3-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is its strong fluorescence properties, which make it a useful tool for bioimaging and sensing applications. Additionally, the compound has low toxicity and does not exhibit significant cytotoxicity or genotoxicity in vitro, which makes it a relatively safe and effective tool for use in scientific research. However, one of the limitations of this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research involving 5-[3-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole. One possible direction is the development of new fluorescent probes for bioimaging and sensing applications. Another potential direction is the investigation of the compound's interactions with biological molecules such as proteins and nucleic acids, which could shed light on its mechanism of action and potential applications in drug discovery and development. Additionally, further studies are needed to explore the compound's potential applications in enzyme kinetics and mechanisms.
Applications De Recherche Scientifique
5-[3-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new fluorescent probes for bioimaging and sensing applications. This compound exhibits strong fluorescence properties, which make it a promising candidate for use in fluorescence microscopy and other imaging techniques.
Propriétés
IUPAC Name |
3-(3-nitrophenyl)-5-(3-prop-2-enoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-2-9-23-15-8-4-6-13(11-15)17-18-16(19-24-17)12-5-3-7-14(10-12)20(21)22/h2-8,10-11H,1,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMFKXMFIFIKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4405343.png)
![4-[2-(2-allyl-6-chlorophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4405351.png)
![2-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405359.png)
![1-{2-[3-(4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4405370.png)
amine hydrochloride](/img/structure/B4405373.png)
![5-chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4405377.png)
![4-[3-(4-isopropoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4405383.png)

![1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4405399.png)


![1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4405434.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B4405444.png)